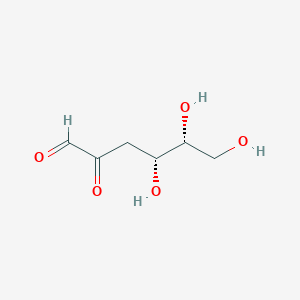

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Deoxy-galactosone: is a 1,2-dicarbonyl compound that originates from the degradation of galactose. It is formed in food during Maillard and caramelization reactions . This compound is also detected in galactose-free food items such as apple juice and beer . It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Deoxy-galactosone can be synthesized through the reaction of galacturonic acid and bromo-galactose, as well as through the reduction of galacturonic acid derivatives .

Industrial Production Methods: it is known that this compound can be formed during the Maillard and caramelization reactions in food processing .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy-galactosone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of 3-Deoxy-galactosone, such as 3-deoxyglucosone and 3,4-dideoxyglucosone-3-ene .

Wissenschaftliche Forschungsanwendungen

3-Deoxy-galactosone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Deoxy-galactosone involves its formation as a degradation product of galactose. It is formed through the intermediate 3,4-dideoxyglucosone-3-ene from 3-deoxyglucosone . This compound can further react to form various other degradation products, impacting the flavor and stability of food products .

Vergleich Mit ähnlichen Verbindungen

3-Deoxyglucosone: Another 1,2-dicarbonyl compound formed from glucose degradation.

Galactosone: A related compound also originating from the degradation of galactose.

Methylglyoxal: A minor degradation product in food items.

Uniqueness: 3-Deoxy-galactosone is unique due to its specific formation pathway and its presence in both galactose-containing and galactose-free food items . Its role in the Maillard and caramelization reactions also distinguishes it from other similar compounds .

Biologische Aktivität

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal, also known as 3-deoxyglucosone (3-DG), is a reactive intermediate formed during the Maillard reaction and caramelization processes. Its biological activity is of significant interest due to its potential implications in various metabolic pathways and its role in health and disease.

- Molecular Formula : C6H10O5

- Molar Mass : 162.1406 g/mol

3-DG is known for its reactivity with proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These modifications can affect cellular signaling and contribute to various pathological conditions, including diabetes and cardiovascular diseases.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that 3-DG may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in the context of diabetic complications where oxidative stress is a contributing factor.

-

Glycation and AGE Formation :

- 3-DG is a potent glycating agent that can modify proteins, leading to the formation of AGEs. These compounds are implicated in aging and degenerative diseases. The glycation process can disrupt normal protein function and promote inflammation.

-

Impact on Cellular Signaling :

- Research has shown that 3-DG can influence signaling pathways related to inflammation and apoptosis. Its interaction with cellular components may alter the expression of genes associated with these processes.

Case Study 1: Diabetes and Metabolic Syndrome

A study examined the role of 3-DG in patients with type 2 diabetes. Elevated levels of 3-DG were correlated with increased markers of oxidative stress and inflammation, suggesting that it may play a role in the progression of diabetic complications.

Case Study 2: Cardiovascular Health

In another investigation, researchers found that high concentrations of 3-DG were associated with endothelial dysfunction in patients with cardiovascular disease. This dysfunction is linked to increased vascular permeability and inflammation.

Data Table: Biological Effects of this compound

| Biological Activity | Mechanism | Implication |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduces oxidative stress |

| Glycation | Modifies proteins | Contributes to AGE formation |

| Inflammation | Alters signaling pathways | Promotes chronic inflammation |

| Apoptosis | Influences gene expression | Affects cell survival |

Research Findings

Recent studies have highlighted the dual nature of 3-DG’s biological activity. While it has potential protective effects against oxidative damage, its role as a glycating agent raises concerns regarding its long-term impact on health. The balance between these activities may be crucial in understanding its overall effects on human physiology.

Eigenschaften

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.